Cas no 875155-19-4 (Benzoic acid, 2-amino-5-nitro-4-(trifluoromethyl)-, methyl ester)
Benzoic acid, 2-amino-5-nitro-4-(trifluoromethyl)-, methyl ester Chemical and Physical Properties
Names and Identifiers
-
- Benzoic acid, 2-amino-5-nitro-4-(trifluoromethyl)-, methyl ester
- 2-amino-5-nitro-4-trifluoromethyl-benzoic acid methyl ester
- W18183
- CS-0062150
- AS-68578
- Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate
- SCHEMBL2390749
- DB-329956
- 875155-19-4
- Methyl2-amino-5-nitro-4-(trifluoromethyl)benzoate
- AKOS037646394
-
- MDL: MFCD26398821
- Inchi: 1S/C9H7F3N2O4/c1-18-8(15)4-2-7(14(16)17)5(3-6(4)13)9(10,11)12/h2-3H,13H2,1H3
- InChI Key: YPFUHFOLSYLYNX-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C(C(=O)OC)=CC=1[N+](=O)[O-])N)(F)F
Computed Properties
- Exact Mass: 264.03579120Da
- Monoisotopic Mass: 264.03579120Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 342
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 98.1Ų
Benzoic acid, 2-amino-5-nitro-4-(trifluoromethyl)-, methyl ester Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132790-100mg |
methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate |
875155-19-4 | 95% | 100mg |
¥1742.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1132790-250mg |
methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate |
875155-19-4 | 95% | 250mg |
¥2782.00 | 2024-04-27 | |
| A2B Chem LLC | AX09462-1mg |
Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate |
875155-19-4 | 95 | 1mg |
$73.00 | 2024-04-19 | |
| A2B Chem LLC | AX09462-2mg |
Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate |
875155-19-4 | 95 | 2mg |
$86.00 | 2024-04-19 | |
| A2B Chem LLC | AX09462-3mg |
Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate |
875155-19-4 | 95 | 3mg |
$105.00 | 2024-04-19 | |
| A2B Chem LLC | AX09462-5mg |
Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate |
875155-19-4 | 95 | 5mg |
$118.00 | 2024-04-19 | |
| A2B Chem LLC | AX09462-10mg |
Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate |
875155-19-4 | 95 | 10mg |
$135.00 | 2024-04-19 | |
| A2B Chem LLC | AX09462-100mg |
Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate |
875155-19-4 | 95% | 100mg |
$210.00 | 2024-04-19 | |
| 1PlusChem | 1P01DILY-100mg |
methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate |
875155-19-4 | 95% | 100mg |
$192.00 | 2024-04-20 | |
| A2B Chem LLC | AX09462-250mg |
Methyl 2-amino-5-nitro-4-(trifluoromethyl)benzoate |
875155-19-4 | 95% | 250mg |
$385.00 | 2024-04-19 |
Benzoic acid, 2-amino-5-nitro-4-(trifluoromethyl)-, methyl ester Related Literature
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
Additional information on Benzoic acid, 2-amino-5-nitro-4-(trifluoromethyl)-, methyl ester
Benzoic Acid, 2-Amino-5-Nitro-4-(Trifluoromethyl)-, Methyl Ester (CAS No. 875155-19-4)
Benzoic acid, 2-amino-5-nitro-4-(trifluoromethyl)-, methyl ester is a highly specialized organic compound with the CAS registry number 875155-19-4. This compound belongs to the class of benzoic acids and is characterized by its unique substitution pattern on the benzene ring. The presence of an amino group at position 2, a nitro group at position 5, and a trifluoromethyl group at position 4 makes this compound distinct in terms of its chemical properties and potential applications.
The methyl ester derivative of this benzoic acid is particularly interesting due to its enhanced solubility and reactivity in various chemical reactions. The trifluoromethyl group introduces significant electron-withdrawing effects, which influence the compound's electronic properties and reactivity. Recent studies have highlighted the importance of such fluorinated compounds in drug discovery and materials science due to their unique electronic characteristics and stability.
Benzoic acid derivatives have long been studied for their role in pharmaceuticals, agrochemicals, and advanced materials. The 2-amino group in this compound provides nucleophilic sites for further functionalization, while the nitro group introduces strong electron-withdrawing effects that can modulate the compound's reactivity and biological activity. The combination of these groups with the trifluoromethyl substituent creates a molecule with potential applications in areas such as catalysis, sensors, and drug delivery systems.
Recent research has focused on the synthesis and characterization of fluorinated aromatic compounds, including benzoic acid derivatives like this one. Scientists have explored various synthetic routes to optimize the production of such compounds, emphasizing green chemistry principles to minimize environmental impact. The use of microwave-assisted synthesis and continuous flow reactors has emerged as promising methods for scaling up the production of these compounds while maintaining high purity and yield.
In terms of applications, benzoic acid derivatives are being investigated for their potential as building blocks in medicinal chemistry. The methyl ester form is particularly advantageous in organic synthesis due to its ease of handling and compatibility with a wide range of reaction conditions. For instance, it can serve as a precursor for amide bond formation or undergo further functionalization to create bioactive molecules with tailored properties.
The trifluoromethyl group in this compound contributes significantly to its stability and lipophilicity, making it an attractive candidate for use in drug design. Fluorinated compounds are known for their ability to enhance drug absorption and bioavailability, which is a critical factor in pharmaceutical development. Recent studies have demonstrated that such fluorinated benzoic acids can exhibit potent inhibitory activity against various enzymes, suggesting their potential as leads for new drug candidates.
Moreover, the nitro group at position 5 imparts strong electron-withdrawing effects, which can influence the compound's redox properties. This makes it a potential candidate for use in electrochemical applications, such as sensors or energy storage devices. Researchers are actively exploring the use of such aromatic compounds in organic electronics due to their ability to modulate electrical properties through careful substitution patterns.
In conclusion, benzoic acid, 2-amino-5-nitro-4-(trifluoromethyl)-, methyl ester (CAS No. 875155-19-4) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique substitution pattern and functional groups make it an intriguing subject for both fundamental research and applied development. As advancements in synthetic methodologies continue to emerge, this compound is poised to play an increasingly important role in the creation of novel materials and therapeutic agents.
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